molecular formula C13H17N3O2 B273659 ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate

ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate

Cat. No. B273659
M. Wt: 247.29 g/mol
InChI Key: GOBOLQOWNZUPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It belongs to the class of heterocyclic compounds and has a unique structure that makes it suitable for various research studies.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate is not fully understood. However, research studies have suggested that the compound may exert its biological activities by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate have been studied extensively. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, the compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate in lab experiments include its high yield and purity, as well as its potential applications in drug development. However, the limitations of using the compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.

Future Directions

There are numerous future directions for the research on ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate. One potential direction is to further study its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as an anti-viral agent. Additionally, further research can be conducted to fully understand its mechanism of action and to develop more efficient synthesis methods for the compound.
Conclusion:
In conclusion, ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its unique structure and biological activities make it suitable for various research studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate involves the reaction of ethyl cyanoacetate and 2-aminocycloheptanone in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and condensation, to form the final product. The yield of the synthesis process is typically high, and the purity of the compound can be achieved through purification techniques such as column chromatography.

Scientific Research Applications

Ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate has been extensively studied for its potential applications in drug development. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate

InChI

InChI=1S/C13H17N3O2/c1-2-18-13(17)12-11(15)9(8-14)10-6-4-3-5-7-16(10)12/h2-7,15H2,1H3

InChI Key

GOBOLQOWNZUPJU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C2N1CCCCC2)C#N)N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1CCCCC2)C#N)N

Origin of Product

United States

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